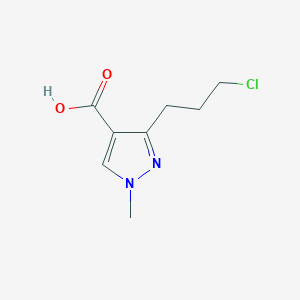

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(3-chloropropyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-11-5-6(8(12)13)7(10-11)3-2-4-9/h5H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZFLHCSQMFSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Substitution and Hydrolysis

-

- Alpha, beta-unsaturated ester (e.g., acrylate derivatives)

- 2,2-difluoroacetyl halide or chlorinated acetyl halide (for chloropropyl, a suitable chlorinated acetyl halide)

- Acid-binding agents such as triethylamine or N,N-diisopropylethylamine

- Organic solvents: dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane

- Alkali for hydrolysis: sodium hydroxide or potassium hydroxide

Procedure :

The ester and acid-binding agent are dissolved in the organic solvent and cooled. The halogenated acetyl halide is added dropwise at low temperature (typically -30 °C to 0 °C) to control reaction rate and selectivity. After the substitution reaction, alkali is added to hydrolyze the intermediate to the alpha-halogenated acetyl carboxylic acid.Outcome :

This step yields an intermediate solution containing the alpha-halogenated acetyl carboxylic acid with high purity (>95%), ready for the next step without isolation.

Condensation and Cyclization

-

- Methylhydrazine aqueous solution (mass concentration ≥ 40%)

- Catalyst: sodium iodide or potassium iodide (typically 0.6 equivalents)

- Temperature control: dropwise addition at -30 °C to -20 °C, followed by reaction at the same temperature range for 1-2 hours

- Heating under reduced pressure (50-70 mmHg) at 40-85 °C to distill off by-products and promote cyclization

- Acidification with hydrochloric acid to pH 1-2 to precipitate the product

- Recrystallization from aqueous alcohol (methanol, ethanol, or isopropanol) with water (35-65% solvent proportion)

Procedure :

The alpha-halogenated acetyl intermediate solution is treated with methylhydrazine in the presence of the catalyst under low temperature to form the hydrazone intermediate. Controlled heating and reduced pressure remove volatile impurities and facilitate ring closure to the pyrazole structure. Acidification precipitates the crude product, which is purified by recrystallization.Outcome :

The process affords the desired 3-(halogenalkyl)-1-methyl-1H-pyrazole-4-carboxylic acid with high chemical purity (>99%) and yields typically above 75%.

Research Findings and Data Summary

| Step | Key Parameters | Typical Conditions | Outcome & Yield |

|---|---|---|---|

| Substitution/Hydrolysis | Molar ratio: acetyl halide:ester:base | 1:0.95-0.98:1.0-1.5 | Intermediate >95% purity |

| Solvent | Dioxane, THF, DCM, or 1,2-DCE | Ready for condensation step | |

| Temperature | -30 °C to 0 °C | Controlled addition to avoid side reactions | |

| Condensation/Cyclization | Catalyst | Sodium iodide or potassium iodide (0.6 eq) | High selectivity, reduced isomers |

| Methylhydrazine concentration | ≥40% aqueous solution | Efficient hydrazone formation | |

| Temperature (dropwise addition) | -30 °C to -20 °C | Optimal for selectivity | |

| Heating under reduced pressure | 40-85 °C, 50-70 mmHg | Promotes cyclization and purification | |

| Acidification & Recrystallization | pH adjustment | pH 1-2 with HCl | Precipitates crude product |

| Recrystallization solvent | Alcohol/water mixture (35-65%) | Purifies to >99% chemical purity | |

| Yield | Overall | 75-90% | High yield with minimal impurities |

Notes on Adaptation for 3-(3-chloropropyl) Derivative

The chloropropyl substituent can be introduced by employing a chlorinated propyl acetyl halide or by post-synthetic modification of the pyrazole ring with a chloropropyl halide under nucleophilic substitution conditions.

The reaction conditions for the condensation and cyclization steps remain largely consistent with those used for difluoromethyl analogs, with adjustments in temperature and solvent choice to optimize for the chloropropyl side chain's reactivity.

Catalysts such as potassium iodide assist in enhancing reaction rates and selectivity, minimizing isomer formation.

Purification by recrystallization from aqueous alcohol mixtures ensures high purity, which is critical for pharmaceutical or agrochemical applications.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Properties

One of the most notable applications of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid is its use as a fungicide. The compound has been studied for its effectiveness against various fungal pathogens, particularly those affecting crops. Research indicates that it acts as an inhibitor of succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi, leading to cell death and preventing the spread of fungal diseases .

Plant Growth Regulation

Additionally, this compound has been investigated for its role in plant growth regulation. It can influence physiological processes in plants, potentially enhancing growth rates and resistance to environmental stressors. This application is particularly valuable in agricultural biotechnology, where improving crop resilience is crucial for food security .

Pharmaceutical Applications

Drug Development

In the pharmaceutical sector, this compound serves as a lead compound for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets. For instance, derivatives of this compound have shown promise in treating various diseases, including cancer and metabolic disorders .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing antibiotics or antiseptics. Studies have demonstrated its effectiveness against several bacterial strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Biochemical Applications

Buffering Agent

In biochemical research, this compound is utilized as a buffering agent in cell cultures. It maintains pH stability within a range conducive to cellular activities (pH 6-8.5), which is critical for experiments involving live cells . The ability to stabilize pH makes it invaluable in various laboratory settings where precise conditions are necessary.

Research Tool

Furthermore, this compound serves as a research tool in pharmacological studies aimed at understanding the mechanisms of action of similar pyrazole derivatives. Its unique structure allows researchers to explore structure-activity relationships (SAR) that can lead to the discovery of new compounds with enhanced biological activity .

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted by Xiong et al. (2016) evaluated the antifungal activity of this compound against various fungal species affecting crops. The results indicated a significant reduction in fungal growth compared to untreated controls, demonstrating its potential as an effective fungicide.

Case Study 2: Antimicrobial Properties

In another research effort by Xiong et al. (2017), the antimicrobial properties of this compound were assessed against clinical isolates of bacteria. The findings revealed that it inhibited bacterial growth effectively, suggesting its potential application as an antimicrobial agent in clinical settings.

Mécanisme D'action

The mechanism of action of 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloropropyl group can act as a reactive site for further chemical modifications, enhancing the compound’s binding affinity and specificity towards its molecular targets.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazole ring critically determines molecular interactions, solubility, and stability. Key analogs and their properties are summarized below:

Key Observations:

- Chloropropyl vs. Difluoromethyl (DFPA): The chloropropyl group increases molecular weight and lipophilicity compared to DFPA’s -CF2H group, which may enhance membrane permeability but reduce solubility in aqueous systems. DFPA’s electronegative fluorine atoms contribute to hydrogen-bonding interactions with SDH enzymes, a feature absent in the chloropropyl variant .

- Chloropropyl vs.

Antifungal Activity

DFPA-derived amides exhibit potent antifungal activity due to their role as SDHI inhibitors. For example, 21 novel DFPA amides showed EC50 values of 0.12–2.34 μg/mL against Botrytis cinerea .

Structural and Docking Insights

Molecular docking studies on DFPA amides reveal that the difluoromethyl group stabilizes interactions with SDH’s ubiquinone-binding site via van der Waals forces . The chloropropyl group’s bulkier structure might sterically hinder these interactions unless compensatory structural modifications (e.g., shorter chain length) are introduced.

Activité Biologique

3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : C₈H₁₀ClN₃O₂

- Molecular Weight : 203.64 g/mol

- CAS Number : 134589-59-6

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including the formation of pyrazole derivatives through cyclization reactions. Various methodologies have been explored in literature, including:

- Vilsmeier Reagent-Mediated Reactions : This method facilitates the formation of pyrazole derivatives through a series of condensation reactions.

- One-Pot Synthesis : Recent advancements allow for efficient synthesis in a single reaction vessel, minimizing purification steps and increasing yield.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition in carrageenan-induced paw edema models when compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, revealing effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the chloropropyl group significantly enhanced the antimicrobial activity .

Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. For example, certain analogs have been reported to induce apoptosis in cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents like bleomycin . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-chloropropyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodology:

- Claisen Condensation Approach: Analogous to DFPA synthesis ( ), start with a halogenated ester (e.g., ethyl 3-chloropropionate) and perform condensation with triethyl orthoformate. Cyclize the intermediate with methylhydrazine to form the pyrazole ring. Hydrolyze the ester group to the carboxylic acid using NaOH/HCl ( ).

- Key Characterization: Use H/C NMR to confirm ring formation and substituent positions. IR spectroscopy verifies the carboxylic acid group (C=O stretch ~1700 cm) ( ).

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodology:

- HPLC/GC Analysis: Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify purity. Monitor degradation at room temperature vs. -20°C storage ().

- Thermogravimetric Analysis (TGA): Determine thermal stability by measuring weight loss under controlled heating (e.g., 10°C/min) ( ).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology:

- NMR Spectroscopy: H NMR identifies the methyl group (δ ~3.8 ppm for N-CH) and chloropropyl chain (δ ~1.8–3.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~165 ppm) ( ).

- Mass Spectrometry (HRMS): Use ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of COOH group) ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during the chloropropyl chain introduction?

- Methodology:

- DoE (Design of Experiments): Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(OAc)/XPhos) to maximize yield. Monitor by TLC and isolate intermediates via flash chromatography ().

- Side Product Analysis: Use LC-MS to identify byproducts (e.g., over-alkylation) and adjust stoichiometry of 3-chloropropyl reagents ( ).

Q. What is the mechanistic role of the chloropropyl substituent in biological activity (e.g., fungicidal applications)?

- Methodology:

- Molecular Docking: Compare the target compound’s binding affinity with DFPA-derived fungicides (). The chloropropyl chain may enhance hydrophobic interactions with fungal enzyme pockets (e.g., succinate dehydrogenase) ().

- In Vitro Assays: Test inhibitory activity against Fusarium spp. and correlate with logP values (measure hydrophobicity via shake-flask method) ().

Q. How do structural modifications (e.g., replacing chloro with fluoro groups) impact physicochemical properties?

- Methodology:

- Computational Chemistry: Use DFT calculations (e.g., Gaussian 09) to compare electron-withdrawing effects of Cl vs. F on the pyrazole ring’s acidity and reactivity ( ).

- Solubility Studies: Measure solubility in aqueous buffers (pH 2–7) and organic solvents (e.g., DMSO) to guide formulation for biological testing ( ).

Q. What strategies resolve contradictions in reported spectral data for pyrazole-4-carboxylic acid derivatives?

- Methodology:

- Cross-Validation: Reproduce synthesis using literature protocols and compare NMR/MS data with published values. For discrepancies (e.g., H shifts due to solvent effects), standardize conditions (e.g., DMSO-d vs. CDCl) ( ).

- X-ray Crystallography: Resolve ambiguous proton assignments by determining the crystal structure ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.